4-Methyl-1-(4-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazino}butyl)thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
4-Methyl-1-(4-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazino}butyl)thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives
Preparation Methods
The synthesis of 4-Methyl-1-(4-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazino}butyl)thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like halogens or hydrogen.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-1-(4-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazino}butyl)thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound is evaluated for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as heat resistance and insensitivity to external stimuli.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazino}butyl)thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of apoptosis markers and inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-1-(4-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazino}butyl)thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one include other triazolo-pyrimidine derivatives and triazolo-pyrazine derivatives. These compounds share similar core structures but differ in their substituent groups, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C23H23F3N6O2S |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
8-methyl-12-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H23F3N6O2S/c1-29-21(34)20-17(8-13-35-20)32-18(27-28-22(29)32)6-3-7-19(33)31-11-9-30(10-12-31)16-5-2-4-15(14-16)23(24,25)26/h2,4-5,8,13-14H,3,6-7,9-12H2,1H3 |
InChI Key |
ROJIDWDRRGAKJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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